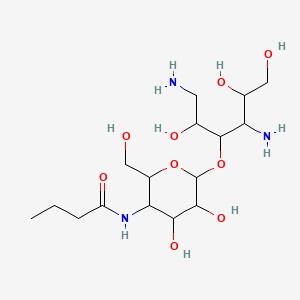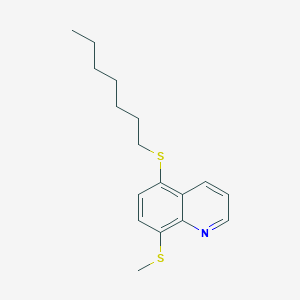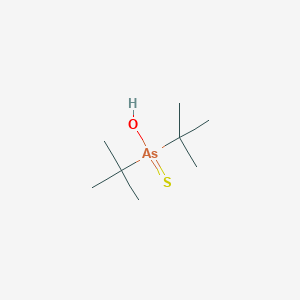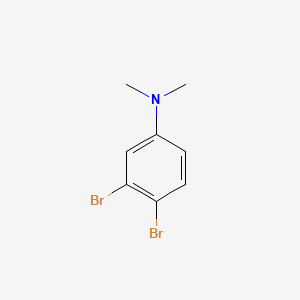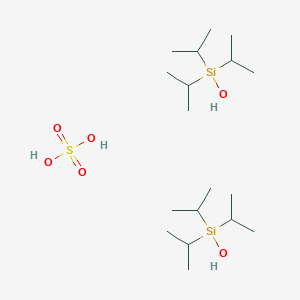
Hydroxy-tri(propan-2-yl)silane;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a density of 0.878 g/mL at 25°C and a boiling point of 196°C at 750 mm Hg . This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-tri(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of triisopropylchlorosilane with water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH₃)₂CH3SiCl+H2O→(CH₃)₂CH3SiOH+HCl
This reaction requires careful control of temperature and pressure to avoid side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, hydroxy-tri(propan-2-yl)silane is produced using large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the compound. The industrial production process also involves purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-tri(propan-2-yl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydride donors such as triethylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as triethylsilane or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products have significant applications in different fields .
Scientific Research Applications
Hydroxy-tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Mechanism of Action
The mechanism by which hydroxy-tri(propan-2-yl)silane exerts its effects involves its ability to form strong bonds with various substrates. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to hydroxy-tri(propan-2-yl)silane include:
- Triisopropylsilane
- Triethylsilane
- Triisopropylmethoxysilane
Uniqueness
Hydroxy-tri(propan-2-yl)silane is unique due to its specific structure and reactivity. The presence of the hydroxyl group makes it highly reactive and suitable for various chemical modifications. Its ability to form strong bonds with different substrates sets it apart from other similar compounds .
Properties
CAS No. |
61209-11-8 |
|---|---|
Molecular Formula |
C18H46O6SSi2 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
hydroxy-tri(propan-2-yl)silane;sulfuric acid |
InChI |
InChI=1S/2C9H22OSi.H2O4S/c2*1-7(2)11(10,8(3)4)9(5)6;1-5(2,3)4/h2*7-10H,1-6H3;(H2,1,2,3,4) |
InChI Key |
LBIRNZKDKSZEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)O.CC(C)[Si](C(C)C)(C(C)C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)
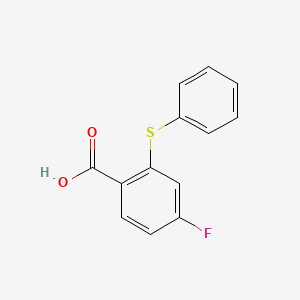
![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)

![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)



